molecular formula C21H24N4O3S B2865507 1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848681-80-1

1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No. B2865507
CAS RN: 848681-80-1
M. Wt: 412.51
InChI Key: JTAICLRTDBWRHN-UHFFFAOYSA-N
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Description

1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
BenchChem offers high-quality 1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Transformations

  • One-Pot Synthesis Techniques : Researchers have developed efficient and green methods for synthesizing N-heterocycle-fused quinoxalines, including variants such as pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, using dimethyl sulfoxide as both a reactant and solvent, highlighting the versatility and potential of quinoxaline derivatives in chemical synthesis (Xie et al., 2017).
  • Fluorescence Properties : Studies on the fluorescence properties of novel imidazo[1,2-a]quinoxaline derivatives have been conducted, showing their potential in applications requiring fluorescence, such as bioimaging or molecular probes (Patinote et al., 2017).
  • Antioxidative Effects : Imidazoquinoxaline derivatives have been synthesized with potential antioxidative effects, indicating their possible use in therapeutic contexts, especially concerning oxidative stress and related disorders (Chen & Liu, 2016).

Catalysis and Material Science

  • Catalyst Development : Novel catalysts have been developed for the synthesis of quinoxaline derivatives, which are efficient and can be recycled, underscoring their utility in green chemistry and sustainability efforts (Sajjadifar et al., 2014).

Biological and Pharmacological Research

  • Antibacterial Activity : Research into quinoxaline sulfonamides has shown promising antibacterial properties against Staphylococcus spp. and Escherichia coli, indicating their potential as antibacterial agents (Alavi et al., 2017).
  • Anticancer Potentials : Novel thiophene derivatives, including those with quinoxaline moieties, have shown potential as anticancer agents, with certain compounds exhibiting higher cytotoxic activities than the reference drug doxorubicin against human breast cancer cell lines (Ghorab et al., 2014).

Environmental Applications

  • Desulfurization Studies : Hybrid materials incorporating quinoxaline structures have demonstrated high catalytic activity in the oxidative desulfurization of dibenzothiophene, showcasing their application in environmental remediation and cleaner fuel production (Zhang et al., 2011).

properties

IUPAC Name

3-(2,4-dimethylphenyl)sulfonyl-1-(3-methoxypropyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-15-9-10-19(16(2)13-15)29(26,27)25-14-24(11-6-12-28-3)20-21(25)23-18-8-5-4-7-17(18)22-20/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAICLRTDBWRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

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